Ly-HN2AM
Description
Ly-HN2AM is a lysosome-targeted fluorescent probe designed for real-time monitoring of pH changes in lysosomes. It employs N-aminomorpholine as a pH-sensitive closed-loop switch and a lysosome-targeting group . The probe exhibits a strong fluorescence response within the pH range of 4.79–6.07, with a pKa of 5.35, making it highly suitable for detecting lysosomal pH under physiological and pathological conditions . Unlike earlier probes, this compound demonstrates lower cytotoxicity and improved photostability, enabling prolonged imaging of lysosomal dynamics without significant photobleaching . Its design optimizes sensitivity by replacing the traditional 4-(2-aminoethyl)morpholine group with a smaller N-aminomorpholine structure, which enhances H⁺ binding efficiency and stabilizes the five-membered chelate complex formed under acidic conditions .
Properties
Molecular Formula |
C32H34N4O3 |
|---|---|
Molecular Weight |
522.649 |
IUPAC Name |
3-Amino-10-(diethylamino)-2'-morpholino-5,6-dihydrospiro[benzo[c]xanthene-7,1'-isoindolin]-3'-one |
InChI |
InChI=1S/C32H34N4O3/c1-3-34(4-2)23-11-14-27-29(20-23)39-30-24-12-10-22(33)19-21(24)9-13-28(30)32(27)26-8-6-5-7-25(26)31(37)36(32)35-15-17-38-18-16-35/h5-8,10-12,14,19-20H,3-4,9,13,15-18,33H2,1-2H3 |
InChI Key |
WJOANEPTRXOMBA-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C=CC=C1)N(N3CCOCC3)C42C5=C(OC6=C4C=CC(N(CC)CC)=C6)C7=CC=C(N)C=C7CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ly-HN2AM |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Comparable Probes
*Ly-HN2AEM is a predecessor of this compound, sharing structural similarities but with inferior sensitivity and stability .
Performance Advantages of this compound
Enhanced Sensitivity: this compound’s N-aminomorpholine group enables a linear response to pH changes within 4.79–6.07, outperforming Lyso-MPCB (4.2–5.6) and Lee et al.’s probe (3.8–5.0) in lysosome-specific pH detection .
Superior Photostability : Unlike rhodamine-based probes, which suffer from rapid photobleaching, this compound maintains fluorescence intensity over extended imaging sessions, critical for long-term lysosomal tracking .
Reduced Cytotoxicity : this compound’s low cytotoxicity allows for prolonged use in live-cell imaging, a significant improvement over Lee et al.’s probe, which exhibits higher cellular toxicity .
Limitations and Trade-offs
While this compound excels in lysosomal pH monitoring, it has a narrower dynamic range compared to MIBTAA (4.0–6.0). Additionally, its design specificity for lysosomes limits its utility in other acidic organelles, such as endosomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
